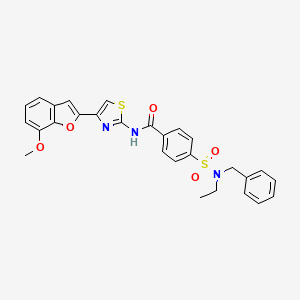

![molecular formula C21H18N4O2 B2473285 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide CAS No. 847387-80-8](/img/structure/B2473285.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

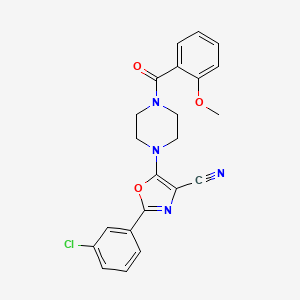

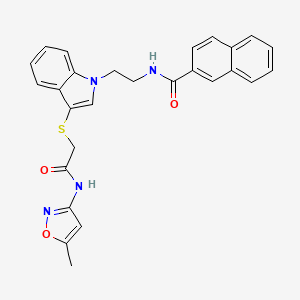

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo [1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Synthesis Analysis

A series of novel amide-functionalized imidazo [1,2-a]pyrimidin-5 (1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . All synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines .Molecular Structure Analysis

The structures of these compounds have been confirmed by 1H and 13C NMR and mass spectral analysis . The structure of imidazo [1,2-a]pyrimidine is related to the purine ring system .Chemical Reactions Analysis

Imidazo [1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .科学的研究の応用

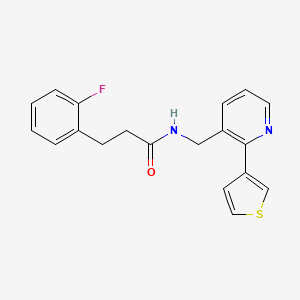

Radiolabelled Antagonists for Imaging

[11C]L-159,884, a compound structurally related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide, has been developed as a radiolabelled, nonpeptide angiotensin II antagonist. This compound is useful for imaging angiotensin II AT1 receptors, highlighting its potential in diagnostic imaging and receptor localization studies (Hamill et al., 1996).

Antineoplastic Activity

A series of benzimidazole condensed ring systems, including derivatives similar to this compound, have shown varying degrees of antineoplastic activity. These derivatives have been synthesized and tested against different cancer cell lines, indicating their potential use in cancer treatment and research (Abdel-Hafez, 2007).

Role in Inotropic Activity

Compounds like this compound have been studied for their role in inotropic activity. These studies focus on congestive heart failure treatment, where the inotropic and vasodilatory properties of these compounds are of particular interest (Spitzer et al., 1988).

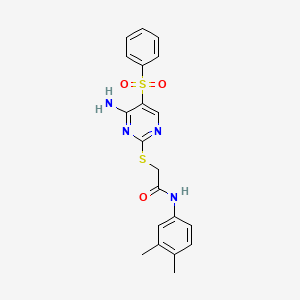

Optical Properties and Sensory Applications

The optical properties of imidazo[1,2-a]pyrimidine derivatives have been studied, leading to the discovery of compounds like 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine acting as fluorescent sensors for ions such as zinc. This showcases potential applications in analytical chemistry and environmental monitoring (Rawat & Rawat, 2018).

Synthesis and Pharmacological Applications

Several studies have focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives and their potential pharmacological applications. This includes research into their anti-inflammatory, antineoplastic, and antimicrobial properties, highlighting the versatility of these compounds in drug development (Długosz & Machoń, 1986).

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research is crucial in developing new therapeutic agents against bacterial and fungal infections (Badige et al., 2009).

作用機序

Target of Action

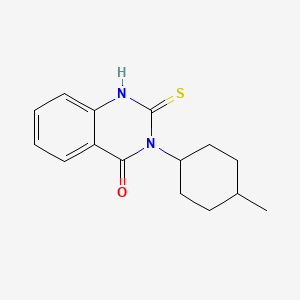

The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process . The compound acts as a COX-2 inhibitor, selectively inhibiting this enzyme .

Mode of Action

The compound interacts with the COX-2 enzyme by fitting into its active site . This interaction is facilitated by the compound’s methylsulfonyl pharmacophore . The compound’s inhibitory effect on COX-2 has been demonstrated in both in vitro and in vivo studies . In particular, one derivative of the compound showed a higher COX-2 inhibitory effect than celecoxib, a reference drug .

Biochemical Pathways

By inhibiting COX-2, the compound interferes with the biosynthesis of prostaglandins, particularly PGE2 . Prostaglandins are responsible for increasing pain and tissue blood flow during inflammation . Therefore, by inhibiting COX-2, the compound can decrease inflammation .

Result of Action

The compound’s inhibition of COX-2 leads to a decrease in inflammation . This is evidenced by the compound’s dose-dependent anti-nociceptive (pain-relieving) activity observed in the writhing reflex test . Additionally, the compound has shown cytotoxic effects on MCF-7 breast cancer cells .

Action Environment

The compound’s synthesis and evaluation were conducted using green solvents, suggesting a consideration for environmental impact .

特性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-4-5-16(19-13-25-11-3-10-22-21(25)24-19)12-18(14)23-20(26)15-6-8-17(27-2)9-7-15/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZGIBDDVGSLKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2473202.png)

![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)

![N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2473211.png)

![3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2473216.png)